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Introduction

MDL-800 is a novel small molecule that has been identified as a selective, allosteric activator of
Sirtuin 6 (SIRT6)[1][2]. SIRT6 is a NAD+-dependent deacetylase that plays a crucial role in
various cellular processes, including DNA repair, metabolism, and inflammation[1]. Due to its
involvement in these pathways, SIRT6 has emerged as a promising therapeutic target for a
range of diseases, including cancer, metabolic disorders, and age-related pathologies. MDL-
800 represents a first-in-class compound that can be utilized to explore the physiological and
pathological roles of SIRT6 deacetylation[3]. This technical guide provides a comprehensive
overview of the discovery, synthesis, mechanism of action, and experimental evaluation of
MDL-800.

Discovery

MDL-800 was identified through a high-throughput screening process aimed at discovering
cellularly active allosteric activators of SIRT6. The discovery was first reported by Huang Z, et
al. in Nature Chemical Biology in 2018. This research identified MDL-800 as a potent and
selective activator of SIRT6's deacetylase activity.

Synthesis of MDL-800
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The chemical formula for MDL-800 is C21H16BrCI2FN206S2, and its molecular weight is
626.30[1]. The synthesis of MDL-800 can be achieved through a multi-step process, as
detailed below.

Synthetic Scheme

Step 1: Sulfonylation Step 2: Reduction Step 3: Sulfonylation
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Caption: Synthetic pathway for MDL-800.

Experimental Protocol for Synthesis

Step 1: Synthesis of Intermediate 1

e To a solution of 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in pyridine, add methyl 2-
(chlorosulfonyl)-5-nitrobenzoate (1.2 eq) at 0°C.

« Stir the reaction mixture at 0°C for 1 hour.
 Allow the reaction to warm to room temperature and continue stirring for 8 hours.

e Upon completion, quench the reaction with water and extract the product with an organic
solvent.

» Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2
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» To a solution of Intermediate 1 in a mixture of ethanol and water, add iron powder (Fe) and
ammonium chloride (NH4CI).

» Heat the reaction mixture to 80°C and stir for 4 hours.

e Monitor the reaction by thin-layer chromatography (TLC).

e Once the reaction is complete, filter the mixture to remove the iron catalyst.

o Extract the product and purify by column chromatography to obtain Intermediate 2.
Step 3: Synthesis of MDL-800

o Dissolve Intermediate 2 in pyridine and cool the solution to 0°C.

e Add 3,5-dichlorobenzenesulfonyl chloride (1.2 eq) to the solution.

 Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an
additional 8 hours.

 After the reaction is complete, perform an aqueous workup and extract the final product.
 Purify the crude product by column chromatography to yield MDL-800.

Mechanism of Action

MDL-800 functions as an allosteric activator of SIRT6. It binds to a site on the SIRT6 enzyme
that is distinct from the active site, inducing a conformational change that enhances the
enzyme's catalytic activity. This allosteric activation specifically increases the deacetylase
activity of SIRT®6.

Signaling Pathway

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

H3K9ac
Altered Gene
Expression
H3K56ac

Anti-inflammatory

Cell Cycle Arrest

Allosteric Activation Inhibition

MDL-800 Deacetylation

Click to download full resolution via product page
Caption: MDL-800 signaling pathway.

The activation of SIRT6 by MDL-800 leads to the deacetylation of key histone substrates,
including H3K9ac and H3K56ac. This results in alterations in gene expression that can lead to
various cellular outcomes, such as cell cycle arrest in cancer cells. Additionally, SIRT6-
mediated deacetylation of NF-kB is thought to contribute to the anti-inflammatory effects of
MDL-800.

Quantitative Data

The following tables summarize the key quantitative data reported for MDL-800 in various
studies.

Table 1: In Vitro Activity of MDL-800
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Parameter Cell Line/Assay Value Reference

SIRT6 Deacetylase
EC50 o 11.0+£ 0.3 uM [4]
Activity

NSCLC Cell
IC50 ) ) 21.5t0 34.5 uM [4]
Proliferation

BEL-7405 (HCC)
IC50 ) ) 23.3 UM
Proliferation

PLC/PRF/5 (HCC)
IC50 ] ) 18.6 uM
Proliferation

Bel7402 (HCC)
IC50 ) ) 24.0 uM
Proliferation

Table 2: In Vivo Efficacy of MDL-800

Animal Model Treatment Outcome Reference

80 mg/kg/day, i.p., 14 Marked suppression
NSCLC Xenograft [4]
days of tumor growth

Dose-dependent
50-150 mg/kg/day, )
HCC Xenograft ) suppression of tumor
i.p., 2 weeks
growth

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate
the activity of MDL-800.

- g
Cell Viability Assay (CCK-8)
Seed cells in Incubate for 24h Tr_eat with MDL'S.OO Incubate for 48h Add CCK-8 reagent Incubate for 1-4h Measure absorbance
96-well plate (various concentrations) at 450 nm
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Caption: Cell viability assay workflow.

e Cell Seeding: Seed cells (e.g., NSCLC or HCC cell lines) in a 96-well plate at a density of
5,000 cells per well and incubate for 24 hours.

o Treatment: Treat the cells with various concentrations of MDL-800 (typically ranging from 10
to 50 uM) and a vehicle control (e.g., DMSO).

 Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
o CCK-8 Addition: Add 10 pL of Cell Counting Kit-8 (CCK-8) solution to each well.

» Final Incubation: Incubate the plates for 1-4 hours at 37°C.

o Measurement: Measure the absorbance at 450 nm using a microplate reader.

e Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
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Caption: Western blot analysis workflow.

o Cell Treatment and Lysis: Treat cells with MDL-800 for the desired time and lyse them in
RIPA buffer containing protease and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE: Separate equal amounts of protein (20-30 pg) on a 10-12% SDS-
polyacrylamide gel.

o Transfer: Transfer the separated proteins to a PVDF membrane.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://www.benchchem.com/product/b608947?utm_src=pdf-body-img
https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1%
Tween 20) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-
SIRT6, anti-H3K9ac, anti-H3K56ac, anti-B-actin) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Xenograft Model
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Caption: In vivo xenograft model workflow.

o Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106
HCC827 cells) in Matrigel into the flank of athymic nude mice.

e Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm3).
e Treatment Groups: Randomize the mice into treatment and control groups.

e Drug Administration: Administer MDL-800 (e.g., 80 mg/kg) or vehicle control intraperitoneally
(i.p.) daily for a specified period (e.g., 14 days).

e Monitoring: Measure tumor volume and mouse body weight every 2-3 days.

o Endpoint Analysis: At the end of the treatment period, sacrifice the mice, excise the tumors,
and perform further analysis such as Western blotting or immunohistochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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